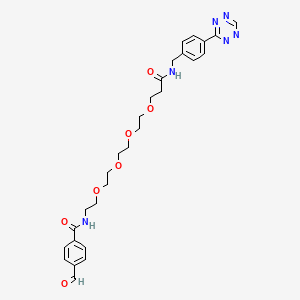
Tetrazine-Ph-PEG4-Ph-aldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazine-Ph-PEG4-Ph-aldehyde is a polyethylene glycol (PEG)-based linker specifically designed for the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its role in click chemistry, particularly in inverse electron demand Diels-Alder reactions (iEDDA) with molecules containing trans-cyclooctene (TCO) groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetrazine-Ph-PEG4-Ph-aldehyde involves the incorporation of a tetrazine group into a PEG linker. The process typically includes:
Step 1: Formation of the PEG linker by reacting PEG with a suitable activating agent.
Step 2: Introduction of the tetrazine group through a coupling reaction with a tetrazine-containing reagent.
Step 3: Final modification to introduce the aldehyde group, often through oxidation reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:
- Use of automated synthesizers.
- Stringent purification techniques such as chromatography.
- Quality control measures to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions: Tetrazine-Ph-PEG4-Ph-aldehyde undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reactions: Reacts with TCO-containing molecules to form stable adducts.
Oxidation Reactions: Conversion of alcohol groups to aldehydes.
Substitution Reactions: Replacement of functional groups with tetrazine or PEG moieties.
Common Reagents and Conditions:
iEDDA Reactions: Typically performed in aqueous or organic solvents at room temperature.
Oxidation Reactions: Use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Substitution Reactions: Use of nucleophilic reagents under mild conditions.
Major Products:
iEDDA Reactions: Formation of stable adducts with TCO-containing molecules.
Oxidation Reactions: Formation of aldehyde-functionalized PEG linkers.
Substitution Reactions: Formation of tetrazine-functionalized PEG linkers
Aplicaciones Científicas De Investigación
Tetrazine-Ph-PEG4-Ph-aldehyde has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs, facilitating the targeted degradation of proteins.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in targeted drug delivery systems and therapeutic applications.
Industry: Utilized in the development of advanced materials and nanotechnology .
Mecanismo De Acción
Tetrazine-Ph-PEG4-Ph-aldehyde exerts its effects through the following mechanisms:
Click Chemistry: The tetrazine group undergoes iEDDA reactions with TCO-containing molecules, forming stable covalent bonds.
PROTAC Synthesis: Acts as a linker in PROTACs, connecting ligands for E3 ubiquitin ligases and target proteins, leading to the targeted degradation of the proteins via the ubiquitin-proteasome system
Comparación Con Compuestos Similares
Tetrazine-PEG4-Ph-aldehyde: Similar structure but lacks the specific modifications present in Tetrazine-Ph-PEG4-Ph-aldehyde.
Tetrazine-PEG4-amine: Contains an amine group instead of an aldehyde group.
Tetrazine-PEG4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness: this compound is unique due to its specific combination of a tetrazine group, a PEG linker, and an aldehyde group, making it highly versatile for various applications in click chemistry and PROTAC synthesis .
Propiedades
Fórmula molecular |
C28H34N6O7 |
|---|---|
Peso molecular |
566.6 g/mol |
Nombre IUPAC |
4-formyl-N-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C28H34N6O7/c35-20-23-3-7-25(8-4-23)28(37)29-10-12-39-14-16-41-18-17-40-15-13-38-11-9-26(36)30-19-22-1-5-24(6-2-22)27-33-31-21-32-34-27/h1-8,20-21H,9-19H2,(H,29,37)(H,30,36) |
Clave InChI |
IKXZBUXDVIXJND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O)C3=NN=CN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


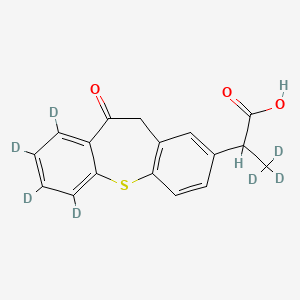

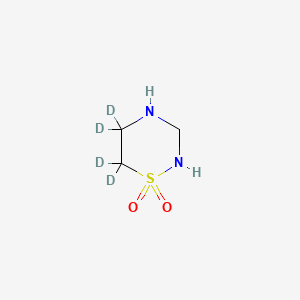

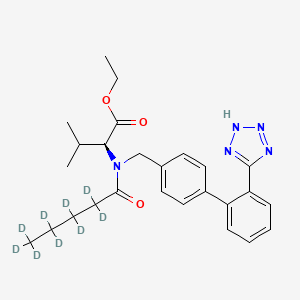
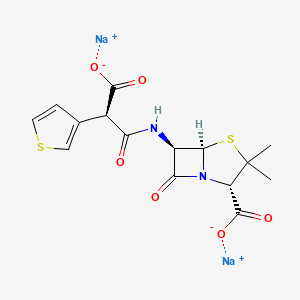

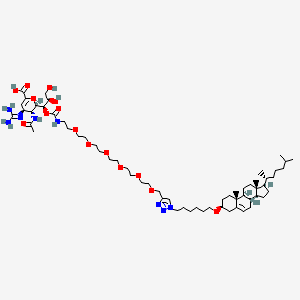
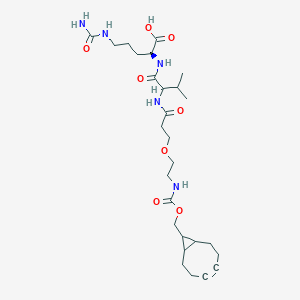

![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12420726.png)



